Benzo(a)pyrene, 3-hydroxy-, sulfate
CAS No.: 61996-71-2
Cat. No.: VC17962644
Molecular Formula: C20H12O4S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61996-71-2 |
|---|---|
| Molecular Formula | C20H12O4S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | benzo[a]pyren-3-yl hydrogen sulfate |
| Standard InChI | InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |
| Standard InChI Key | UDBRORAOPVVTME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Benzo(a)pyrene, 3-hydroxy-, sulfate is a sulfated derivative of 3-hydroxybenzo(a)pyrene, itself a hydroxylated metabolite of BaP. Its molecular formula, C₂₀H₁₂O₄S, corresponds to a molecular weight of 348.4 g/mol. The compound’s structure features a sulfate group (-OSO₃H) conjugated to the hydroxylated aromatic ring system of BaP, significantly enhancing its water solubility compared to the parent hydrocarbon . This structural modification alters its interaction with biological macromolecules, reducing direct DNA-binding capacity while potentially facilitating renal excretion .
Metabolic Synthesis and Formation Pathways
Enzymatic Hydroxylation
The biosynthesis of 3-hydroxybenzo(a)pyrene sulfate begins with the cytochrome P450 (CYP)-mediated hydroxylation of BaP at the 3-position. CYP1A1, CYP1B1, and CYP1A2 are primarily responsible for this initial oxidation step, generating 3-hydroxybenzo(a)pyrene . In human melanocytes, this reaction accounts for approximately 21.1% of intracellular BaP metabolism .
Sulfotransferase-Mediated Conjugation
Subsequent sulfation is catalyzed by sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety . This conjugation reaction increases the metabolite’s polarity, promoting its elimination via urine or bile . Studies in Nile tilapia (Oreochromis niloticus) revealed that 3-hydroxybenzo(a)pyrene sulfate constitutes up to 74% of biliary BaP metabolites following aqueous exposure .
Biological Significance and Mechanistic Insights
Role in Oxidative Stress Modulation
Exposure to BaP induces a metabolic shift from glycolysis to the pentose phosphate pathway (PPP) in urothelial cells, as evidenced by proteomic and metabolomic analyses . This redirection enhances NADPH production, which supports glutathione regeneration and counteracts oxidative stress . 3-Hydroxybenzo(a)pyrene sulfate may contribute to this adaptive response by modulating cellular redox homeostasis, though its specific role requires further elucidation .
Environmental Fate and Ecotoxicology
Bioaccumulation in Aquatic Organisms
Studies in Nile tilapia revealed dose-dependent accumulation of 3-hydroxybenzo(a)pyrene sulfate in plasma and bile following aqueous BaP exposure . Conjugate levels in bile exceeded free 3-hydroxybenzo(a)pyrene by a factor of 3.2, highlighting the predominance of sulfation in piscine metabolism .
Table 1: Accumulation of 3-Hydroxybenzo(a)pyrene Sulfate in Nile Tilapia
| Matrix | BaP Exposure (µg/L) | Conjugate Concentration (ng/g) |
|---|---|---|
| Bile | 10 | 18.7 ± 2.3 |
| Bile | 100 | 154.2 ± 12.6 |
| Plasma | 10 | 0.9 ± 0.2 |
| Plasma | 100 | 7.1 ± 1.4 |
| Data adapted from Rey-Salgueiro et al. (2011) |
Analytical Methodologies for Detection
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with fluorescence detection remains the gold standard for quantifying 3-hydroxybenzo(a)pyrene sulfate in biological matrices. This method achieves a limit of detection (LOD) of 0.16 ng/L for the glucuronide conjugate and 0.06 ng/L for the sulfate .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Recent advancements in LC-MS/MS enable direct analysis without enzymatic hydrolysis, circumventing artifacts from conjugate degradation . Electrospray ionization in negative mode ([M-H]<sup>−</sup> m/z 347.0 → 267.0) provides specificity for the sulfate conjugate, with intraday precision <8% .
Table 2: Analytical Performance of LC-MS/MS for 3-Hydroxybenzo(a)pyrene Sulfate
| Parameter | Value |
|---|---|
| LOD | 0.06 ng/L |
| LOQ | 0.20 ng/L |
| Linear Range | 0.01–10 µg/L |
| Recovery (Urine) | 92–105% |
| Matrix Effect | −8% to +12% |
| Data from Wang et al. (2019) |
Toxicological Implications and Human Health
Biomarker for BaP Exposure
3-Hydroxybenzo(a)pyrene sulfate serves as a non-invasive biomarker for assessing BaP exposure in humans. Urinary levels correlate with airborne BaP concentrations, exhibiting a mean excretion rate of 0.24 pmol/kg/day in non-smokers . Occupational exposure to PAHs elevates urinary sulfate conjugate concentrations by 3–5 fold, underscoring its utility in industrial hygiene monitoring .
Reproductive and Developmental Toxicity
Animal studies indicate transplacental transfer of 3-hydroxybenzo(a)pyrene sulfate, with detectable levels in fetal plasma following maternal BaP ingestion . In rats, prenatal exposure to 10 mg/kg/day BaP resulted in reduced litter sizes and congenital malformations, though the sulfate conjugate’s direct contribution remains unquantified .
Research Applications and Future Directions
Physiologically Based Pharmacokinetic (PBPK) Modeling
Accelerator mass spectrometry (AMS) studies employing [¹⁴C]-BaP have validated 3-hydroxybenzo(a)pyrene sulfate as a key intermediate in human toxicokinetic models . These models predict a volume of distribution (V<sub>d</sub>) of 1.8 L/kg for the sulfate conjugate, reflecting extensive tissue partitioning .
Environmental Monitoring Strategies
Incorporating 3-hydroxybenzo(a)pyrene sulfate into regulatory frameworks could enhance PAH risk assessments. Its presence in PM<sub>1</sub> aerosols (74–91% of PM<sub>2.5</sub>-bound BaP) necessitates revised air quality guidelines that account for respirable particulate-bound metabolites .
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